molecular formula C9H10ClNO3 B6303945 Methyl 5-chloro-2-ethoxypyridine-4-carboxylate CAS No. 2056110-54-2

Methyl 5-chloro-2-ethoxypyridine-4-carboxylate

Cat. No. B6303945
CAS RN: 2056110-54-2
M. Wt: 215.63 g/mol
InChI Key: PQJBCITVRSADCW-UHFFFAOYSA-N
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Description

“Methyl 5-chloro-2-ethoxypyridine-4-carboxylate” is a chemical compound with the CAS Number: 2056110-54-2 . It has a molecular weight of 215.64 and its IUPAC name is methyl 5-chloro-2-ethoxyisonicotinate .


Molecular Structure Analysis

The InChI code of “Methyl 5-chloro-2-ethoxypyridine-4-carboxylate” is 1S/C9H10ClNO3/c1-3-14-8-4-6 (9 (12)13-2)7 (10)5-11-8/h4-5H,3H2,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 5-chloro-2-ethoxypyridine-4-carboxylate” has a molecular weight of 215.64 . It’s recommended to be stored at a temperature of 2-8°C .

Scientific Research Applications

Relay Catalysis and Synthesis of Complex Compounds

A study by Galenko et al. (2015) highlights the use of a binary catalytic system involving FeCl2/Et3N for the synthesis of complex organic compounds. This process involved the use of pyridinium ylides, leading to the synthesis of methyl 4-piperidinopyrrole-2-carboxylates and related salts (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).

Synthesis of Dopamine and Serotonin Receptor Antagonists

Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis of compounds that act as antagonists for dopamine D2 and D3, and serotonin-3 (5-HT3) receptors. This synthesis involved reactions with various compounds, including methyl 2,6-difluoropyridine-3-carboxylate and sodium methoxide (Hirokawa, Horikawa, & Kato, 2000).

Ring Expansion in Organic Synthesis

Bullock, Carter, Gregory, and Shields (1972) explored the preparation and rearrangement of chloromethyl-1,2,3,4-tetrahydropyrimidin-2-one, leading to derivatives of methyl 2-oxo-2,3,4,5-tetrahydro-1H-1,3-diazepine-6-carboxylate, demonstrating a method for ring expansion in organic synthesis (Bullock, Carter, Gregory, & Shields, 1972).

NMR Analysis in Structural Verification

A study by Irvine, Cooper, and Thornburgh (2008) used NMR analysis for structural verification of hydroxytrichloropicolinic acids. This study highlights the use of methylated and decarboxylated derivatives of chloropyridines in structural problem-solving (Irvine, Cooper, & Thornburgh, 2008).

Synthesis of Gastric-Acid Inhibiting Compounds

Mittelbach et al. (1988) described the synthesis of 4-methoxy-2,3,5-trimethylpyridine, a crucial building block for gastric-acid inhibiting compounds. This process includes steps such as condensation, hydrogenolysis, and substitution reactions (Mittelbach, Schmidt, Uray, Junek, Lamm, Ankner, Brändström, & Simonsson, 1988).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

methyl 5-chloro-2-ethoxypyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-3-14-8-4-6(9(12)13-2)7(10)5-11-8/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJBCITVRSADCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=C1)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701189995
Record name 4-Pyridinecarboxylic acid, 5-chloro-2-ethoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-2-ethoxypyridine-4-carboxylate

CAS RN

2056110-54-2
Record name 4-Pyridinecarboxylic acid, 5-chloro-2-ethoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2056110-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxylic acid, 5-chloro-2-ethoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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